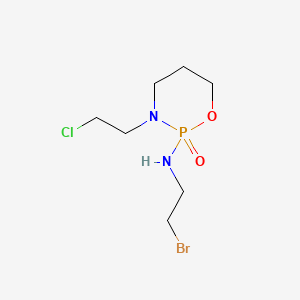![molecular formula C9H21N2O2+ B10826002 [(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium](/img/structure/B10826002.png)
[(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium is a quaternary ammonium compound with a complex structure that includes an ethoxy group, an oxo group, and a propylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium typically involves the following steps:
Starting Materials: The synthesis begins with ethyl 3-oxopropanoate and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as sodium ethoxide to facilitate the nucleophilic substitution.
Procedure: Ethyl 3-oxopropanoate is reacted with dimethylamine in an anhydrous solvent like ethanol. The mixture is heated to reflux, allowing the formation of the intermediate compound.
Quaternization: The intermediate is then quaternized using an alkylating agent such as ethyl iodide, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automation: Implementing automated systems to control reaction parameters such as temperature, pressure, and reactant feed rates.
Purification: Employing techniques like distillation and crystallization to purify the final product.
化学反応の分析
Types of Reactions
[(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or ethers.
科学的研究の応用
[(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism by which [(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways, signal transduction, or gene expression.
類似化合物との比較
Similar Compounds
[(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium: vs. : The methoxy variant has different solubility and reactivity profiles.
This compound: vs. : The methyl variant shows different steric and electronic effects.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns, making it valuable for specialized applications in synthesis and research.
特性
分子式 |
C9H21N2O2+ |
|---|---|
分子量 |
189.28 g/mol |
IUPAC名 |
[(3-ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium |
InChI |
InChI=1S/C9H21N2O2/c1-5-11(3,4)10-8-7-9(12)13-6-2/h10H,5-8H2,1-4H3/q+1 |
InChIキー |
FFDQFVOPLNEVBV-UHFFFAOYSA-N |
正規SMILES |
CC[N+](C)(C)NCCC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Phenyl-3-[1-[[3-(trifluoromethoxy)phenyl]methyl]piperidin-4-yl]-1,4-dihydroquinazolin-2-one](/img/structure/B10825924.png)


![4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol](/img/structure/B10825933.png)
![2-[[(Z)-3-[4-(furan-2-yl)phenyl]-3-thiophen-3-ylprop-2-enyl]-methylamino]acetic acid](/img/structure/B10825952.png)
![9-Methyl-6-nitro-1,4,7,8,9,10-hexahydro-pyrido[3,4-f]quinoxaline-2,3-dione](/img/structure/B10825960.png)

![(-)-1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine maleate](/img/structure/B10825979.png)
![2-[(2r)-Butan-2-Yl]-4-{4-[4-(4-{[(2r,4s)-2-(2,4-Dichlorophenyl)-2-(1h-1,2,4-Triazol-1-Ylmethyl)-1,3-Dioxolan-4-Yl]methoxy}phenyl)piperazin-1-Yl]phenyl}-2,4-Dihydro-3h-1,2,4-Triazol-3-One](/img/structure/B10825984.png)


![N-{4-[2,4-difluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetamide](/img/structure/B10826004.png)


